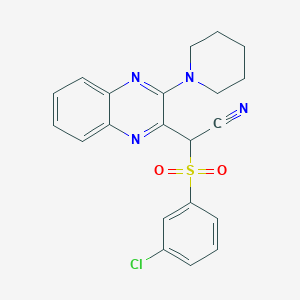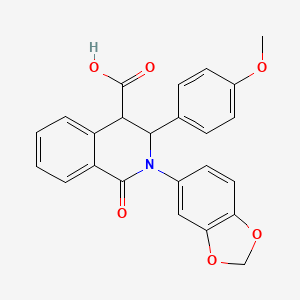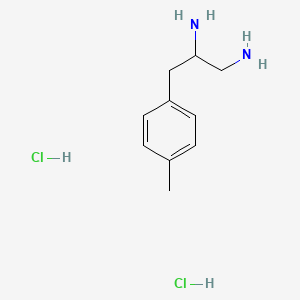![molecular formula C21H23NO4 B2773551 3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid CAS No. 1199780-15-8](/img/structure/B2773551.png)
3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of propanoic acid .
Synthesis Analysis
The synthesis of this compound could potentially involve a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .Molecular Structure Analysis
The molecular weight of this compound is 353.42 . The IUPAC name for this compound is N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N,2,2-trimethyl-beta-alanine .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 353.42 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
The compound’s structure includes an Fmoc (Fluoren-9-ylmethoxy)carbonyl group, which is commonly used in peptide synthesis. Fmoc amino acid azides serve as coupling agents during peptide assembly. Researchers can employ this compound to create custom peptides for biological studies, drug development, and protein engineering .
Enantiomerically Pure β-Amino Acid Synthesis
The Arndt-Eistert protocol allows the conversion of commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids into enantiomerically pure N-Fmoc-protected β-amino acids. This efficient two-step process yields high-quality β-amino acids, which find applications in medicinal chemistry, enzyme inhibitors, and chiral ligands .
Antiviral Research
While specific studies on EN300-1556304 are limited, its structural features suggest potential antiviral activity. Researchers could explore its effects against viral infections, particularly influenza or other RNA viruses. Further investigations are warranted to validate its efficacy .
Materials Science
EN300-1556304’s unique structure may lend itself to materials science applications. Researchers could explore its use as a building block for novel polymers, supramolecular assemblies, or functional materials. Its aromatic core and carbonyl functionality offer intriguing possibilities .
Chemical Biology
Given its amino acid derivative nature, EN300-1556304 might play a role in chemical biology studies. Researchers could investigate its interactions with proteins, enzymes, or receptors. Its selective modification potential could be harnessed for targeted drug delivery or bioconjugation .
Photophysical Properties
The fluorenyl moiety in EN300-1556304 contributes to its photophysical properties. Researchers interested in fluorescent probes, sensors, or imaging agents could explore its fluorescence behavior. Its absorption and emission spectra may find applications in biological imaging or materials science .
Safety and Hazards
Wirkmechanismus
Target of Action
This compound is a derivative of alanine , a common amino acid involved in protein synthesis. Therefore, it may interact with various proteins or enzymes in the body.
Mode of Action
As an alanine derivative , it may be involved in the synthesis of proteins or other biological molecules. It could potentially interact with its targets by binding to active sites or other functional regions, thereby influencing their activity.
Eigenschaften
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,19(23)24)13-22(3)20(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18H,12-13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULJWEEHIHNVYKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2,2-dimethylpropanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

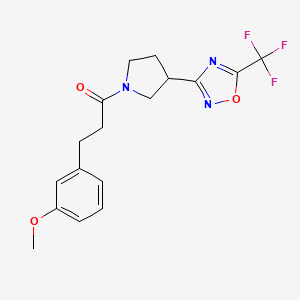
![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)
![8,9-dimethoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2773474.png)
![N-[[4-[(3R)-3-Methylmorpholine-4-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2773475.png)
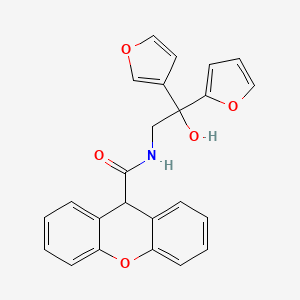
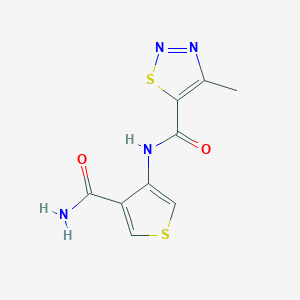
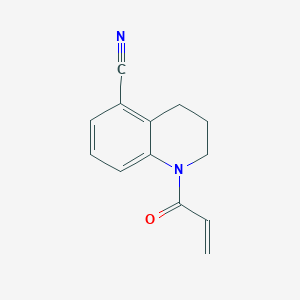
![7-(4-chlorophenyl)-8-(4-fluorophenyl)-1-methyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2773485.png)

